molecular formula C5H13ClN2O B14019559 N-hydroxy-n-propyl-ethanimidamide CAS No. 62626-41-9

N-hydroxy-n-propyl-ethanimidamide

Cat. No.: B14019559
CAS No.: 62626-41-9
M. Wt: 152.62 g/mol
InChI Key: ZADCAYRKVTZGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-n-propyl-ethanimidamide is an organic compound with the molecular formula C5H12N2O It is a derivative of ethanimidamide, where the nitrogen atom is substituted with a hydroxy group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-n-propyl-ethanimidamide typically involves the reaction of n-propylamine with an appropriate precursor, such as an ethanimidamide derivative. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as catalytic processes and automated control systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-n-propyl-ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-hydroxy-n-propyl-ethanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-hydroxy-n-propyl-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxyacetamidine: Similar in structure but with a shorter alkyl chain.

    N-hydroxy-n-butyl-ethanimidamide: Similar but with a longer alkyl chain.

    N-hydroxy-n-ethyl-ethanimidamide: Similar but with an ethyl group instead of a propyl group.

Uniqueness

N-hydroxy-n-propyl-ethanimidamide is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also imparts distinct properties, such as increased polarity and the ability to form hydrogen bonds, which can affect its interactions with other molecules.

Properties

CAS No.

62626-41-9

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

N-hydroxy-N'-propylethanimidamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4-6-5(2)7-8;/h8H,3-4H2,1-2H3,(H,6,7);1H

InChI Key

ZADCAYRKVTZGKR-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C)NO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.